Diethyl 2,2'-thiodiacetate

Catalog No.
S1895540
CAS No.
925-47-3
M.F
C8H14O4S
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2,2'-thiodiacetate

CAS Number

925-47-3

Product Name

Diethyl 2,2'-thiodiacetate

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)sulfanylacetate

Molecular Formula

C8H14O4S

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C8H14O4S/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

TVCSSJHLVLMADJ-UHFFFAOYSA-N

SMILES

CCOC(=O)CSCC(=O)OCC

Canonical SMILES

CCOC(=O)CSCC(=O)OCC

The exact mass of the compound Diethyl 2,2'-thiodiacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12576. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 2,2'-thiodiacetate (CAS 925-47-3), also known as diethyl thiodiglycolate, is a versatile thioether diester functioning as a critical building block in organic and materials synthesis. As a stable, light yellow to colorless liquid with a boiling point of approximately 253–255 °C, it offers excellent solubility in standard organic solvents while remaining immiscible in water [1]. In industrial and advanced laboratory settings, it is primarily procured as a precursor for the Hinsberg synthesis of 3,4-disubstituted thiophenes, which are essential components in organic semiconductors, conducting polymers, and nanoparticle passivating ligands[2]. Furthermore, its esterified form makes it an ideal substrate for lipase-catalyzed transesterification processes used to manufacture heavy, lipophilic antioxidants [3].

Substituting Diethyl 2,2'-thiodiacetate with its free acid counterpart (thiodiglycolic acid) or its methyl ester analogue (dimethyl 2,2'-thiodiacetate) introduces severe process inefficiencies. In base-catalyzed cyclizations, such as the Hinsberg thiophene synthesis, using the free acid directly neutralizes the alkoxide base, completely halting the required enolate formation [1]. If a buyer attempts to use the dimethyl ester in conjunction with standard, cost-effective ethanolic bases (like sodium ethoxide in ethanol), rapid transesterification occurs, yielding a complex, difficult-to-separate mixture of methyl and ethyl esters [2]. Procuring the diethyl ester directly ensures thermodynamic compatibility with ethanolic solvent systems, preventing product scrambling and bypassing the need for an in-house, corrosive sulfuric acid-catalyzed esterification step.

Process Streamlining in Thiophene Precursor Synthesis

When synthesizing 3,4-dihydroxythiophene-2,5-dicarboxylate (a key intermediate for conducting polymers and ligands), starting from thiodiglycolic acid requires a 24-hour reflux with concentrated sulfuric acid in ethanol, yielding only 79% of the diethyl ester intermediate. By directly procuring Diethyl 2,2'-thiodiacetate, chemists bypass this harsh, time-consuming step and can proceed immediately to the base-catalyzed condensation with diethyl oxalate, achieving a 71% yield of the target thiophene in just 1 hour of reflux[1].

Evidence DimensionReaction time and step-count reduction
Target Compound DataDirect use in 1-hour cyclization (71% yield)
Comparator Or BaselineThiodiglycolic acid (requires 24-hour prior esterification, 79% yield)
Quantified DifferenceEliminates 24 hours of reaction time and the use of corrosive H2SO4
ConditionsHinsberg condensation using NaOEt in EtOH at 0 °C to reflux

Direct procurement of the diethyl ester eliminates a highly corrosive, day-long esterification bottleneck, significantly increasing throughput in materials synthesis pipelines.

Biocatalytic Efficiency in Antioxidant Manufacturing

For the green synthesis of lipophilic dialkyl thiodiacetate antioxidants (e.g., dihexadecyl 2,2'-thiodiacetate) for food and cosmetic applications, enzymatic transesterification is preferred over chemical catalysis. Using Novozym 435 lipase, the transesterification of Diethyl 2,2'-thiodiacetate with 1-hexadecanol demonstrates an enzyme activity of 956 ± 13 U/g. In contrast, the direct esterification of the free 2,2'-thiodiacetic acid is sluggish and exhibits by far lower enzyme activity, making it unviable for rapid industrial scale-up [1].

Evidence DimensionEnzyme activity (U/g)
Target Compound Data956 ± 13 U/g (Diethyl ester)
Comparator Or Baseline2,2'-Thiodiacetic acid (significantly lower activity)
Quantified DifferenceMassively accelerated biocatalytic conversion rate
ConditionsLipase-catalyzed reaction with 1-hexadecanol at 50 °C

Selecting the diethyl ester enables highly efficient, mild-condition enzymatic synthesis of commercial antioxidants, reducing energy costs and avoiding toxic chemical catalysts.

Solvent Compatibility and Transesterification Avoidance

In industrial scale-ups of thiophene derivatives, sodium ethoxide in ethanol is the most common and economical base/solvent system. If dimethyl 2,2'-thiodiacetate is procured and used in this system, the methoxy groups undergo rapid exchange with the ethoxy solvent, resulting in a statistical mixture of dimethyl, diethyl, and ethyl-methyl esters. Procuring Diethyl 2,2'-thiodiacetate ensures perfect thermodynamic matching with the ethoxide/ethanol system, yielding a single product without complex chromatographic separation[1].

Evidence DimensionProduct purity profile in ethanolic base
Target Compound Data100% target ester formation
Comparator Or BaselineDimethyl 2,2'-thiodiacetate (yields mixed esters)
Quantified DifferenceEliminates mixed-ester impurities, increasing isolated yield
ConditionsBase-catalyzed condensation in NaOEt/EtOH

Matching the ester procurement (diethyl) to the cheapest industrial solvent system (ethanol) prevents costly downstream purification failures.

Synthesis of Thiophene-Based Organic Semiconductors

Because it seamlessly integrates with ethanolic base cyclizations without transesterification scrambling, Diethyl 2,2'-thiodiacetate is the ideal starting material for synthesizing 3,4-disubstituted thiophenes. These are critical monomers for conducting polymers (like PEDOT derivatives) and small-molecule organic semiconductors (such as TIPS-pentacene analogs)[1].

Biocatalytic Production of Food-Grade Antioxidants

Driven by its high enzymatic transesterification rate (956 U/g with Novozym 435), this compound is the optimal precursor for manufacturing heavy dialkyl thiodiacetate antioxidants. It allows manufacturers to use mild, green chemistry rather than harsh p-toluenesulfonic acid catalysis, making it highly suitable for food and cosmetic additives [2].

Development of Gold Nanoparticle Passivating Ligands

In the design of weak-passivation ligands for gold nanoparticles, Diethyl 2,2'-thiodiacetate acts as a highly efficient, direct precursor. It bypasses the need for in-house esterification of thiodiglycolic acid, streamlining the production of novel thiophene derivatives that allow controlled nanoparticle aggregation and functionalization [1].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

925-47-3

Wikipedia

Diethyl 2,2'-thiodiacetate

Dates

Last modified: 08-16-2023

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